molecular formula C28H20N2O3 B6137925 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone

2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone

Cat. No. B6137925
M. Wt: 432.5 g/mol
InChI Key: XVNQCDWPODPSOG-OPTSZGCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone, also known as DPIH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DPIH belongs to the class of hydrazone derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone is not fully understood. However, it is believed that 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone exerts its biological effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has been shown to inhibit the activity of enzymes such as topoisomerase II and matrix metalloproteinases, which are involved in cancer progression and metastasis.
Biochemical and physiological effects:
2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has been reported to have various biochemical and physiological effects. In cancer cells, 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone induces apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2. In Alzheimer's disease models, 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. In diabetes models, 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone improves glucose tolerance and insulin sensitivity by enhancing the expression of glucose transporters and insulin signaling molecules.

Advantages and Limitations for Lab Experiments

2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by various spectroscopic techniques. 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer or disease being studied.

Future Directions

There are several future directions for research on 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone. One area of interest is the development of 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone-based drug delivery systems for targeted therapy. Another area of interest is the investigation of 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone in combination with other therapeutic agents for synergistic effects. Additionally, the development of more potent and selective 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone derivatives could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone can be synthesized by the reaction of 2-furaldehyde with diphenylacetyl hydrazine in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to give 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone. The purity of the synthesized 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone can be confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, 2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone has been reported to improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

(3E)-2-(2,2-diphenylacetyl)-3-[(E)-furan-2-ylmethylidenehydrazinylidene]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c31-27-23-16-8-7-15-22(23)26(30-29-18-21-14-9-17-33-21)25(27)28(32)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-18,24-25H/b29-18+,30-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQCDWPODPSOG-OPTSZGCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=NN=CC4=CC=CO4)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3/C(=N\N=C\C4=CC=CO4)/C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-2-(2,2-diphenylacetyl)-3-[(E)-furan-2-ylmethylidenehydrazinylidene]inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.